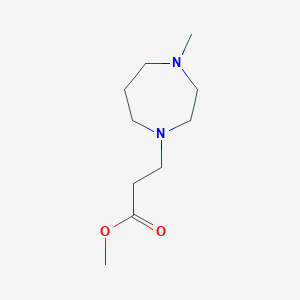

Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate is an organic compound belonging to the family of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms in the ring. This compound is primarily used in proteomics research and has a molecular formula of C10H20N2O2 with a molecular weight of 200.28 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate typically involves the reaction of 4-methyl-1,4-diazepane with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the diazepane to the acrylate. The reaction mixture is then subjected to purification processes such as column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques are employed to obtain high-purity products suitable for research and commercial applications .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate is primarily researched for its potential as a pharmaceutical compound. Its structural characteristics allow it to interact effectively with biological targets, making it a candidate for drug development.

Drug Development

The compound has been studied as a potential lead in the development of selective inhibitors for various biological pathways. For instance, it has been implicated in the design of Jak1 selective inhibitors, which are crucial in treating inflammatory diseases and certain cancers . The ability to modify the compound's structure can yield derivatives with enhanced efficacy and selectivity.

| Application | Description |

|---|---|

| Jak1 Inhibitors | Compounds derived from this compound show promise in inhibiting Jak1, a key player in inflammatory signaling pathways. |

Proteomics Research

Another significant application of this compound is in proteomics research. It serves as a tool for studying protein interactions and functions due to its ability to act as a chemical probe.

Chemical Synthesis

This compound is also significant in synthetic organic chemistry. It can be utilized as an intermediate in the synthesis of more complex molecules.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that may include alkylation and diazepane ring formation, showcasing its versatility as a building block for more complex structures.

| Synthesis Method | Steps Involved |

|---|---|

| Alkylation | Initial alkylation followed by diazepane formation to yield the final product. |

Case Study 1: Jak1 Inhibitor Development

A study published in 2018 highlighted the synthesis of various derivatives of this compound aimed at enhancing Jak1 inhibition. The results indicated that specific modifications improved selectivity and potency against Jak1, demonstrating the compound's utility in drug design .

Case Study 2: Proteomics Application

In another study focused on proteomics, researchers employed this compound as a probe to elucidate the interaction networks of proteins involved in cancer progression. The findings provided valuable insights into potential therapeutic targets and biomarkers for cancer treatment .

Mecanismo De Acción

The mechanism of action of Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in the conformation and function of the target molecules, thereby exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate can be compared with other similar compounds such as:

(4-Methyl-1,4-diazepan-1-yl)acetic acid: Similar in structure but with an acetic acid group instead of a propanoate ester.

1-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide: Contains a triazole ring and a carbohydrazide group, making it structurally more complex

The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs .

Actividad Biológica

Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate is an organic compound classified within the diazepane family, characterized by a seven-membered heterocyclic structure containing two nitrogen atoms. Its molecular formula is C10H20N2O2, with a molecular weight of 200.28 g/mol. This compound has garnered interest in various fields, including chemistry, biology, and medicine, primarily due to its potential biological activities and applications in proteomics research.

The biological activity of this compound is largely attributed to its ability to interact with specific proteins and enzymes, acting as a ligand that modulates their activity. This interaction can lead to conformational changes in target molecules, influencing their function and downstream signaling pathways. The precise molecular targets remain to be fully elucidated but are crucial for understanding the compound's therapeutic potential.

Research Applications

This compound has been utilized in various scientific research applications:

- Chemistry : Serves as a building block for synthesizing complex organic molecules and as a reagent in chemical reactions.

- Biology : Employed in studies of enzyme mechanisms and protein-ligand interactions.

- Medicine : Investigated for its potential therapeutic properties, particularly in the development of pharmaceuticals.

Case Studies

- Inhibition of Protein Interactions : A study highlighted the compound's role in inhibiting the PRMT5-PBM interaction, which is essential for certain cancer cell lines lacking MTAP (methylthioadenosine phosphorylase). The compound demonstrated an IC50 value indicating effective inhibition at low concentrations .

- Neuroprotective Effects : Research into related diazepane compounds has shown potential neuroprotective effects through modulation of signaling pathways involved in cell survival and differentiation. Such findings suggest that this compound may exhibit similar properties .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential inhibitor of protein interactions; used in proteomics research |

| (4-Methyl-1,4-diazepan-1-yl)acetic acid | Structure | Similar structure; explored for different biological activities |

| 1-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide | Structure | More complex structure; potential for diverse biological applications |

Propiedades

IUPAC Name |

methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-11-5-3-6-12(9-8-11)7-4-10(13)14-2/h3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKOKUVXLJPXQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)CCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.